

# An In-depth Technical Guide to (E)-5-phenylpent-4-en-1-ol

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## Compound of Interest

Compound Name: 5-Phenyl-4E-pentenol

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This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies related to (E)-5-phenylpent-4-en-1-ol. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

## Core Chemical Properties

(E)-5-phenylpent-4-en-1-ol is a phenylpropanoid derivative with the chemical formula  $C_{11}H_{14}O$ [1][2][3]. It is also known by its synonyms, including 5-phenyl-4-pentenyl-1-alcohol and (4E)-5-phenylpent-4-en-1-ol[3]. This compound is noted as a product of the peroxidase-catalyzed reduction of PPHP and serves as a reference standard in HPLC analysis for peroxidase assays[1].

## Physicochemical Data

A summary of the key physicochemical properties of (E)-5-phenylpent-4-en-1-ol is presented in the table below. These parameters are crucial for understanding the compound's behavior in various experimental settings.

Property	Value	Source
Molecular Formula	C <sub>11</sub> H <sub>14</sub> O	[1][2][3]
Molecular Weight	162.23 g/mol	[1][2][3][4]
Exact Mass	162.104465066	[1][2]
Boiling Point	279.3°C at 760 mmHg	[1][3]
Density	1.008 g/cm <sup>3</sup>	[1][3]
Flash Point	122.5°C	[1][3]
Vapor Pressure	0.00193 mmHg at 25°C	[1][3]
Refractive Index	1.571	[3]
LogP	2.47230	[1]
XLogP3	2.5	[1][2]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	1	[1]
Rotatable Bond Count	4	[1][2]
Topological Polar Surface Area	20.2 Å <sup>2</sup>	[2]
Complexity	123	[1][2]
Heavy Atom Count	12	[1][2]

## Solubility

The solubility of (E)-5-phenylpent-4-en-1-ol has been reported in various solvents, which is a critical consideration for its use in biological assays and chemical reactions[5].

Solvent	Solubility
DMF	>10 mg/ml
DMSO	>7 mg/ml
Ethanol	>10 mg/ml
PBS (pH 7.2)	>540 µg/ml

## Synthesis and Experimental Protocols

The synthesis of (E)-5-phenylpent-4-en-1-ol can be achieved through the reduction of 5-phenylpent-4-yn-1-ol. A detailed experimental protocol for this transformation is provided below.

### Synthesis of (E)-5-phenylpent-4-en-1-ol from 5-phenylpent-4-yn-1-ol

This procedure details the reduction of an alkyne to a trans-alkene using lithium aluminum hydride (LiAlH<sub>4</sub>).

Materials:

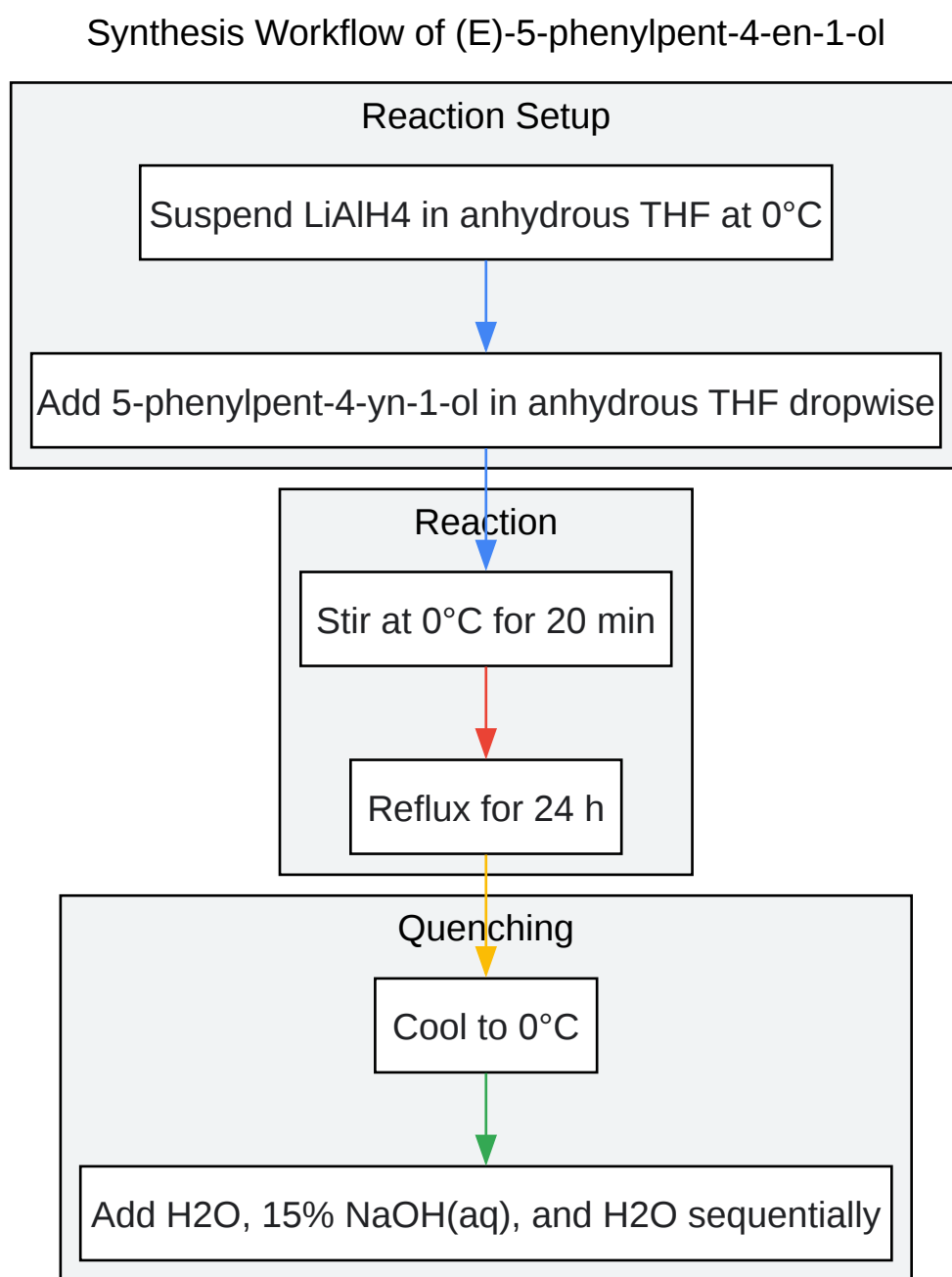
- 5-phenylpent-4-yn-1-ol
- Lithium aluminum hydride (LiAlH<sub>4</sub>)
- Anhydrous tetrahydrofuran (THF)
- Water
- 15% aqueous solution of NaOH

Procedure:

- A suspension of LiAlH<sub>4</sub> (52.7 mmol) in anhydrous THF (9 mL) is prepared in a flask at 0°C[6].
- A solution of 5-phenylpent-4-yn-1-ol (10.0 mmol) in anhydrous THF (9 mL) is added dropwise to the LiAlH<sub>4</sub> suspension[6].

- The reaction mixture is stirred at 0°C for 20 minutes and then refluxed for 24 hours[6].
- After the reflux period, the reaction mixture is cooled to 0°C[6].
- The reaction is quenched by the sequential addition of water (2.0 mL), a 15% aqueous solution of NaOH (2.0 mL), and additional water (6.0 mL)[6].

The following diagram illustrates the workflow for the synthesis of (E)-5-phenylpent-4-en-1-ol.



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